3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine chemical properties
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic chemistry and drawing parallels from extensive research on the indazole scaffold, this document serves as a foundational resource for its synthesis, characterization, and potential applications.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[1] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold".[1][2] This designation stems from its prevalence in a multitude of compounds demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for cancer therapy, feature the indazole core, underscoring its therapeutic relevance.[1]
The subject of this guide, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, incorporates three key structural motifs:
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The 1H-Indazole Core: The foundational bicyclic system known for its diverse bioactivity.
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A 3-pyridin-4-yl Substituent: A common feature in kinase inhibitors, potentially directing the molecule's biological targets.
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A 5-amino Group: A versatile functional handle for further chemical modification.
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An N-1 Trityl Group: A bulky, acid-labile protecting group crucial for synthetic strategies, which sterically shields the N-1 position of the indazole ring.[6]
This guide aims to consolidate the available chemical knowledge and provide predictive insights into the properties and handling of this specific molecule, thereby facilitating its use in research and drug discovery endeavors.
Molecular Structure and Physicochemical Properties
The structure of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is defined by the N-1 tritylation of the parent compound, 3-(pyridin-4-yl)-1H-indazol-5-amine. The bulky trityl group significantly influences the molecule's solubility, stability, and steric profile.
Caption: 2D Structure of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1192873-43-0 | |
| Molecular Formula | C₃₁H₂₄N₄ | |
| Molecular Weight | 452.55 g/mol | |
| Parent Compound CAS | 936361-35-2 | [7] |
| Parent Compound Formula | C₁₂H₁₀N₄ | [7] |
| Parent Compound MW | 210.23 g/mol | [7] |
| Predicted XLogP3 | 6.2 | PubChem Prediction |
| Predicted pKa (strongest basic) | 4.8 (Pyridine N) | ChemAxon Prediction |
Synthesis and Purification
Caption: Proposed synthetic workflow.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine via Suzuki-Miyaura Coupling
This procedure is adapted from established methods for the arylation of bromoindazoles.[4][8]
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Reagent Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 3-bromo-1H-indazol-5-amine (1.0 equiv.), pyridine-4-boronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).
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Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).
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Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Reaction: Heat the mixture to 80-100 °C (or utilize microwave irradiation, e.g., 140 °C for 20-30 minutes) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 3-(pyridin-4-yl)-1H-indazol-5-amine.[7]
Step 2: Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
This N-tritylation protocol is a standard procedure for protecting amines and heterocyclic nitrogens.[6][9]
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Reagent Setup: Dissolve the intermediate from Step 1 (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine.
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Base Addition: Add a base like triethylamine (Et₃N, 1.5 equiv.) or use pyridine as the solvent, which also acts as the base.
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Tritylation: Cool the solution to 0 °C in an ice bath. Add trityl chloride (TrCl, 1.1 equiv.) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the final product.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard characterization workflow.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.5-8.8 ppm), Amine protons (broad singlet, δ ~4.0-5.0 ppm), Trityl protons (multiplet, δ ~7.1-7.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Trityl quaternary carbon (δ ~80 ppm). |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~1620-1580 (C=N, C=C stretch). |
| MS (ESI+) | Predicted [M+H]⁺ at m/z = 453.21. |
Predicted Spectroscopic Details
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¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):
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Indazole Protons: The protons on the indazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the non-existent proton at C5 (now substituted with an amine), making it a singlet or a narrowly split signal. The protons at C6 and C7 will show characteristic aromatic couplings.
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Pyridine Protons: Two distinct signals are expected for the AA'BB' system of the 4-substituted pyridine ring, likely appearing as two doublets around δ 8.7 ppm (protons ortho to N) and δ 7.8 ppm (protons meta to N).[10]
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Amine (NH₂) Protons: A broad singlet is anticipated, with a chemical shift that is concentration and solvent-dependent, typically between δ 3.5 and 5.0 ppm. This signal will disappear upon D₂O exchange.
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Trityl (C(Ph)₃) Protons: A complex multiplet corresponding to the 15 protons of the three phenyl rings will be observed, typically in the δ 7.1-7.5 ppm range.
-
-
¹³C NMR Spectroscopy:
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Numerous signals in the aromatic region (δ 110-160 ppm) corresponding to the indazole and pyridine carbons.
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A characteristic signal for the quaternary carbon of the trityl group attached to N-1 is expected around δ 80-85 ppm.
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The carbons of the trityl phenyl groups will appear in the δ 127-145 ppm range.
-
-
Infrared (IR) Spectroscopy:
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Primary amine N-H stretching should produce two bands in the 3400-3300 cm⁻¹ region.
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Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
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C=C and C=N stretching vibrations from the aromatic rings will appear in the 1620-1450 cm⁻¹ region.
-
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ peak at approximately m/z 453.2083, confirming the molecular formula C₃₁H₂₄N₄.
-
A common fragmentation pattern would be the loss of the trityl cation ([C₁₉H₁₅]⁺, m/z 243.12), which would likely be a major peak in the spectrum.
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Chemical Reactivity and Stability
The reactivity of the molecule is governed by its constituent functional groups.
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N-1 Trityl Group: This group is primarily for protection and is stable to basic, reductive, and oxidative conditions. Its key reactivity is its lability under acidic conditions.[6]
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Deprotection Protocol: Dissolve the compound in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) (10-20% v/v) at room temperature.[11] Alternatively, 80% aqueous acetic acid can be used for a milder deprotection.[3] The reaction is typically rapid (minutes to a few hours) and yields the deprotected indazole and triphenylmethanol as a byproduct.
-
-
C-5 Amine Group: This primary aromatic amine is a nucleophilic center. Once the N-1 position is deprotected, the C-5 amine can undergo various reactions such as:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Alkylation: Reaction with alkyl halides.
-
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Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated in acidic media. It can also act as a nucleophile in reactions like N-alkylation with strong alkylating agents.
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Stability and Storage: As a complex organic molecule, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[12] Its stability in various solvents for experimental assays should be determined empirically.
Potential Applications in Drug Discovery
While no biological activity has been reported for this specific compound, its structural components suggest significant potential in drug discovery.
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Kinase Inhibition: The 3-aryl-indazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The pyridin-4-yl group is also prevalent in numerous kinase inhibitors, including those targeting Akt, FGFR, and Pim kinases.[5][13] Therefore, this molecule could serve as a lead compound or a synthetic intermediate for novel kinase inhibitors.
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Scaffold for Library Synthesis: The C-5 amine provides a convenient point for diversification. Following N-1 deprotection, a library of derivatives can be synthesized by modifying the amine group, allowing for extensive structure-activity relationship (SAR) studies.[8]
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Probing Molecular Interactions: The N-trityl derivative can be used in synthetic campaigns where reactions at other positions (e.g., the pyridine ring) are desired without interference from the indazole N-1 proton.
Conclusion
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is a molecule with substantial potential, built upon the pharmacologically validated indazole scaffold. This guide has outlined its fundamental chemical properties, a plausible and robust synthetic route, and a comprehensive strategy for its characterization. By understanding its reactivity and leveraging the versatility of its functional groups, researchers can effectively utilize this compound as a building block for creating novel and complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitor development.
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